2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
Description
2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid is a synthetic carboxylic acid derivative featuring an isoxazole core substituted with a 2-chloro-6-fluorophenyl group and a methyl moiety. The compound’s structure integrates a glycine residue linked via an amide bond to the isoxazole carbonyl group, conferring both lipophilic and polar characteristics. It is primarily recognized as a key intermediate in the synthesis of β-lactam antibiotics, notably flucloxacillin (BRL 2039), where it forms the side chain critical for penicillin-binding protein affinity and resistance to β-lactamases .
Properties
IUPAC Name |
2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPQJAUMYTQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866150-92-7 | |
| Record name | N-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5YPU3B2FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Phenyl Ring: The chlorinated and fluorinated phenyl ring is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Amino Acid: The final step involves coupling the isoxazole derivative with glycine or another amino acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino acid moiety. It may also serve as a probe for investigating cellular processes involving isoxazole derivatives.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and phenyl rings.
Mechanism of Action
The mechanism of action of 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Lipophilicity and Solubility
- Lipophilicity (log P) : The glycine moiety in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate, log k = 2.8 via HPLC ).
- Stability : The chloro-fluorophenyl group enhances electron-withdrawing effects, stabilizing the isoxazole ring against hydrolysis .
Antibiotic Efficacy
- The compound’s integration into flucloxacillin confers activity against penicillin-resistant Staphylococcus aureus by sterically hindering β-lactamase access .
- Thiophene analogs (e.g., Methyl 3-({[...]carbonyl}amino)-2-thiophenecarboxylate) show reduced antibacterial activity due to decreased β-lactamase inhibition .
Biological Activity
2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid, also known as a derivative of isoxazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including anticancer and antimicrobial effects, supported by relevant data tables and research findings.
- Molecular Formula : C18H19ClFN3O4S
- Molecular Weight : 427.88 g/mol
- CAS Number : 1276016-89-7
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 (human hepatocellular) | 22.5 ± 0.3 |
| HCT-116 (colon cancer) | 15.4 ± 0.5 |
| A549 (lung cancer) | 13.6 ± 0.3 |
These results suggest that this compound can inhibit cell proliferation in various cancer types, potentially through mechanisms involving the PI3K/AKT signaling pathway .
The mechanism underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Research indicates that compounds can cause cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .
- Macrophage Activation : Some studies suggest that derivatives can enhance the lytic properties of macrophages, contributing to indirect tumoricidal effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The following table presents minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 2.0 |
| Salmonella gallinarum | 0.125 |
| Listeria monocytogenes | 0.5 |
These findings indicate that the compound possesses notable antibacterial activity, making it a candidate for further development in treating bacterial infections .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on HepG-2 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy Study : In a controlled environment, the compound was tested against common pathogens, revealing effective inhibition at low concentrations, which highlights its potential application in clinical settings for infection control.
Q & A
Q. What are the optimized synthetic routes for preparing 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid?
A common method involves reacting 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with amino-acetic acid derivatives. For instance, pyridine and DMAP in CH₂Cl₂ are used to catalyze the coupling reaction between acyl chlorides and amines, ensuring high yields . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization typically employs spectroscopic techniques:
- NMR : To verify the presence of the 2-chloro-6-fluorophenyl group (distinct aromatic signals) and the acetic acid moiety (singlet for CH₂).
- IR : Confirms carbonyl stretches (~1700 cm⁻¹ for amide and isoxazole carbonyl groups).
Melting point analysis (e.g., comparing observed vs. literature values) is also essential for purity validation .
Q. What solvent systems are recommended for purification?
Recrystallization from DMF/acetic acid mixtures is effective for related isoxazole derivatives, as demonstrated in analogous syntheses . For column chromatography, gradients of ethyl acetate/hexane (20–50%) are often suitable for polar intermediates .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular Docking : To predict binding affinity with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) based on structural analogs .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.
- Fluorescence Quenching Assays : To study binding with serum albumin or other proteins, using derivatives tagged with fluorophores .
Q. How should researchers resolve contradictory data in activity studies?
Example: If biological assays show inconsistent inhibition of a target enzyme:
- Reproducibility Checks : Ensure consistent assay conditions (pH, temperature, co-solvents).
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with results.
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-({[3-(4-chlorophenyl)-...}amino)butanoic acid) to identify substituent-specific effects .
Q. What experimental designs are robust for evaluating its pharmacokinetic properties?
- In Vivo Studies : Use randomized block designs with split-split plots to account for variables like dosage, administration route, and time points .
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays.
- Metabolic Stability : Microsomal incubation with LC-MS analysis.
- Toxicity : Ames test for mutagenicity and zebrafish embryo models for acute toxicity .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Analytical Monitoring : Use HPLC-DAD to track degradation products and UPLC-QTOF-MS for structural identification .
Q. What strategies enhance solubility for in vitro assays?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
